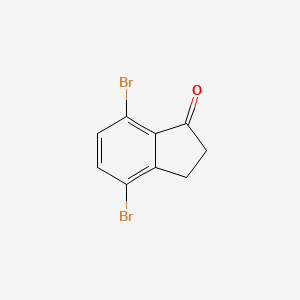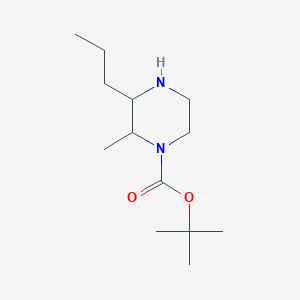
Propargyl-PEG6-Ms
Descripción general
Descripción
Propargyl-PEG6-Ms is a polyethylene glycol (PEG) derivative containing a propargyl group and a mesyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The mesyl group is a better leaving group compared to a hydroxyl group, enhancing the compound’s reactivity. The hydrophilic PEG spacer increases solubility in aqueous media .
Mecanismo De Acción
Target of Action
Propargyl-PEG6-Ms is a PEG derivative containing a propargyl group and a Ms group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of this compound involves the formation of a stable triazole linkage . This is achieved through a reaction between the propargyl group of this compound and azide-bearing compounds or biomolecules, catalyzed by copper .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the process of PEGylation . PEGylation refers to the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . This compound, being a PEG derivative, plays a crucial role in this process .
Pharmacokinetics
The pharmacokinetics of this compound is largely influenced by its PEG component. The hydrophilic PEG spacer increases the solubility of the reagent in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to the modification of these targets, potentially altering their function or properties.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper, which is needed as a catalyst for the reaction . Additionally, the hydrophilic PEG spacer can increase the water solubility of the reagent in an aqueous environment , potentially influencing its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
The propargyl group in Propargyl-PEG6-Ms readily reacts with azide-functionalized biomolecules via copper-catalyzed Click Chemistry . This reaction forms a stable triazole linkage, which is a key biochemical interaction of this compound . The mesyl group is an excellent leaving group and can undergo nucleophilic substitution reactions with thiol group and amine group .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows this compound to interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of this compound primarily involves its propargyl group reacting with azide-functionalized biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG6-Ms can be synthesized through nucleophilic substitution reactions. The propargyl group is introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration. The synthesis involves the reaction of propargyl alcohol with mesyl chloride in the presence of a base, typically under mild conditions .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the preparation of propargyl alcohol and its subsequent reaction with mesyl chloride. The reaction conditions are optimized to ensure high yield and purity, with the product being purified through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG6-Ms undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages.
Substitution Reactions: The mesyl group can be substituted by nucleophiles due to its good leaving group properties.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Major Products Formed
Triazole Linkages: Formed through Click Chemistry reactions.
Substituted Propargyl Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Propargyl-PEG6-Ms has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Employed in drug delivery systems due to its hydrophilic PEG spacer, which enhances solubility and bioavailability.
Industry: Used in the formulation of various industrial products, including polymers and coatings .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG5-Ms: Similar to Propargyl-PEG6-Ms but with a shorter PEG spacer.
Propargyl-PEG4-Ms: Another similar compound with an even shorter PEG spacer.
Uniqueness
This compound is unique due to its longer PEG spacer, which enhances its solubility in aqueous media and improves its bioavailability. This makes it more suitable for applications in drug delivery and bioconjugation compared to its shorter counterparts .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8S/c1-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(2,15)16/h1H,4-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZLEBUWOVSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194353 | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036204-62-2 | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)
![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)


